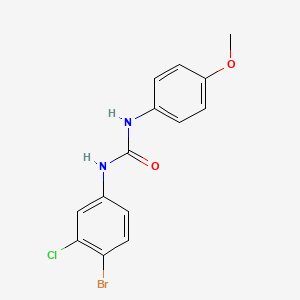

N-(4-bromo-3-chlorophenyl)-N'-(4-methoxyphenyl)urea

説明

Synthesis Analysis

The synthesis of N-(4-bromo-3-chlorophenyl)-N'-(4-methoxyphenyl)urea and related compounds involves multi-step chemical processes that typically start from basic aromatic amines or aniline derivatives. For instance, the synthesis of a key intermediate of an antitumor agent involved the reaction of 4-chloro-3-trifluoromethylaniline and triphosgene to give a phenyl isocyanate, which, without separation, reacted with 4-bromoaniline to yield a product in about 75% overall yield and 99.8% purity (Yan Feng-mei & Liu He-qin, 2009). Another method involves one-pot synthesis from similar aniline derivatives, indicating the versatility and adaptability of the synthesis routes (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(4-bromo-3-chlorophenyl)-N'-(4-methoxyphenyl)urea, is characterized by the arrangement of its phenyl groups in relation to the urea carbonyl group. For instance, studies have shown how bromophenyl and chlorophenyl groups can lie in cis and trans positions across the C—N bonds of the urea moiety, affecting the compound's overall geometry and hydrogen bonding capabilities (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

Urea derivatives can participate in various chemical reactions, such as cyclocondensation, which is a testament to their chemical reactivity. For example, N-aryl-N′-pyridyl ureas were synthesized by reacting 4-aminopyridine with corresponding isocyanates, demonstrating the compound's ability to undergo substitution reactions that are foundational in organic synthesis (N. Makiuchi, A. Sudo, & T. Endo, 2015).

Physical Properties Analysis

The physical properties of N-(4-bromo-3-chlorophenyl)-N'-(4-methoxyphenyl)urea, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of halogen atoms and the methoxy group can affect the compound's polarity, solubility in various solvents, and its ability to form specific crystal lattices, although specific data on this compound requires further detailed studies.

Chemical Properties Analysis

The chemical properties of urea derivatives are characterized by their reactivity towards various functional groups, their ability to form hydrogen bonds, and their behavior in the presence of catalysts and under different reaction conditions. For instance, the reactivity of the urea nitrogen atoms towards lithiation and subsequent reactions with electrophiles demonstrates the compound's versatility in synthetic chemistry (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

科学的研究の応用

Environmental Degradation and Toxicology

Chromatographic Analysis of Maloran and Metabolites in Soils A study by Katz and Strusz (1968) on maloran, a related compound, highlights the importance of understanding the environmental degradation of substituted urea herbicides. They demonstrated that these herbicides are degraded in the soil primarily by microbial action, which is crucial for assessing environmental impact and toxicity risks (S. Katz & R. Strusz, 1968).

Cancer Research

Inhibition of Translation Initiation as Anti-Cancer Strategy Research by Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of eIF2α kinase, which plays a crucial role in inhibiting cancer cell proliferation. This suggests potential anti-cancer applications by targeting the translation initiation process in cancer cells (S. Denoyelle et al., 2012).

Material Science

Nonlinear Optical Properties of Bis-chalcone Derivatives A study by Shettigar et al. (2006) on bis-chalcone derivatives doped into polymers revealed significant nonlinear optical properties, suggesting potential applications in optical devices. These derivatives demonstrated higher second harmonic generation (SHG) conversion efficiencies compared to urea, indicating their usefulness in the development of optical limiting materials (S. Shettigar et al., 2006).

Chemical Synthesis and Analysis

Crystal Structure of Metobromuron Kang et al. (2015) examined the crystal structure of metobromuron, a phenylurea herbicide closely related to the compound . Their findings on molecular interactions and network formation provide essential insights for the synthesis and application of similar compounds (Gihaeng Kang et al., 2015).

特性

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2/c1-20-11-5-2-9(3-6-11)17-14(19)18-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFUVRZNNMZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)-3-(4-methoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)

![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)